![molecular formula C24H16Br2N2O2 B3264411 4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 391218-29-4](/img/structure/B3264411.png)
4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure for “4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide” is not available in the literature .Scientific Research Applications
Solar Cell Technology
Naphthalene diimide-based polymers, which include N,N’-(naphthalene-2,3-diyl)bis(4-bromobenzamide), have been widely studied for their potential in constructing all-polymer solar cells . These polymers exhibit strong electron affinity, high electron mobility, and high mechanical reliability . They are particularly useful in enhancing the fill factors and power conversion efficiency of all-polymer solar cells .
Organometallic Chemistry
N,N’-(naphthalene-2,3-diyl)bis(4-bromobenzamide) has been used in the synthesis of highly reactive dicuprate/CuCl aggregates . The resulting complex, with a bent parallelogram-shaped core formed by four copper atoms, has potential applications in organometallic chemistry .
Environmental and Healthcare Fields
This compound has been explored for the development of sensitive, efficient, and selective toxic cationic electrochemical sensors . These sensors could have significant applications in environmental monitoring and healthcare .
Material Science
The compound’s unique properties, such as its strong electron affinity and high electron mobility, make it a promising material for use in flexible devices . Its ability to control film morphology also makes it suitable for use in various material science applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZXTHDEYDANQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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